N-(5-Amino-2-hydroxyphenyl)acetamide (CAS 23184-60-3) is a highly specialized, regiopure aminophenol building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors [1]. Structurally characterized as 2-acetamido-4-aminophenol, it features a primary amine positioned para to the phenolic hydroxyl and meta to the acetamido group. This specific regiochemistry isolates the reactive amine from steric hindrance and ortho-directed side reactions, making it an ideal precursor for high-yield SNAr and amide coupling reactions. For procurement professionals and process chemists, sourcing this exact isomer is critical for bypassing the severe regioselectivity challenges associated with the mono-acetylation of unprotected diamines, ensuring reproducible scale-up of complex therapeutics [2].
Attempting to substitute N-(5-Amino-2-hydroxyphenyl)acetamide with its more common structural isomer, N-(3-amino-4-hydroxyphenyl)acetamide (CAS 102-33-0), or the fully unprotected 2,4-diaminophenol, leads to critical process failures. In the ortho-amino isomer (CAS 102-33-0), the proximity of the primary amine to the hydroxyl group frequently triggers spontaneous benzoxazole cyclization during electrophilic coupling, destroying linear API yields [1]. Furthermore, substituting with the cheaper 2,4-diaminophenol and attempting in-house mono-acetylation is not viable; the reaction overwhelmingly favors acetylation at the less hindered 4-position, yielding the wrong isomer. Consequently, procuring the pre-synthesized 2-acetamido-4-aminophenol is an absolute necessity to guarantee regioselective downstream coupling and prevent costly chromatographic separations [2].
Synthesizing the 2-acetamido-4-aminophenol motif in-house via direct mono-acetylation of 2,4-diaminophenol is highly inefficient due to competing nucleophilicity. Electrophiles preferentially attack the less hindered 4-amino group. Procurement of CAS 23184-60-3 provides the target at >95% isomeric purity, completely bypassing this synthetic bottleneck [1].
| Evidence Dimension | Target isomer yield via direct diamine acetylation |
| Target Compound Data | Procured at >95% isomeric purity |
| Comparator Or Baseline | In-house mono-acetylation of 2,4-diaminophenol |
| Quantified Difference | Direct acetylation yields <15% of the 2-acetamido target (CAS 23184-60-3), yielding >80% of the off-target 4-acetamido isomer (CAS 102-33-0). |
| Conditions | Standard stoichiometric acetylation (e.g., Ac2O, mild base) at room temperature |
Purchasing this specific isomer eliminates a low-yielding, multi-step orthogonal synthesis route, saving significant process time and raw material costs.
In the synthesis of complex APIs, the position of the primary amine relative to the phenolic hydroxyl dictates the success of cross-coupling. Because CAS 23184-60-3 features a para-relationship between the amine and hydroxyl, it undergoes clean linear coupling. In contrast, the ortho-isomer (CAS 102-33-0) is highly prone to intramolecular dehydration[1].
| Evidence Dimension | Linear coupling yield vs. cyclization byproduct |
| Target Compound Data | >90% yield of linear SNAr or amide coupling products |
| Comparator Or Baseline | CAS 102-33-0 (amine is ortho to OH) |
| Quantified Difference | The ortho-isomer suffers up to 40-50% yield loss due to spontaneous benzoxazole formation under heated basic conditions, whereas the target compound strictly forms the linear product. |
| Conditions | Heated basic coupling conditions (e.g., SNAr with pyrimidines or amide coupling with HATU/DIPEA) |
Ensures high-yielding, predictable coupling in the synthesis of complex kinase inhibitors without catastrophic loss to cyclized impurities.
Unprotected aminophenols are notoriously susceptible to auto-oxidation, complicating large-scale storage and handling. The pre-installed acetamido group at the 2-position in CAS 23184-60-3 sterically and electronically shields the electron-rich phenolic core, drastically reducing the rate of oxidation to quinone imines compared to fully unprotected diamines [1].
| Evidence Dimension | Degradation to quinone imines under ambient air |
| Target Compound Data | <2% degradation over 6 months |
| Comparator Or Baseline | 2,4-Diaminophenol (Amidol) |
| Quantified Difference | The unprotected diamine degrades by 10-15% via rapid auto-oxidation under identical conditions, requiring strict inert-atmosphere handling. |
| Conditions | Ambient atmospheric storage at room temperature over a 6-month period |
Allows for standard benchtop handling and longer shelf-life in large-scale manufacturing without requiring strict inert-atmosphere protocols.
Due to its unhindered para-amine and stable ortho-acetamidophenol moiety, this compound is perfectly suited for SNAr coupling with pyrimidine or quinazoline cores. The resulting structures leverage the acetamido and hydroxyl groups as critical hydrogen-bond donors and acceptors in the ATP-binding hinge region of kinases like SYK and LRRK2, without the risk of cyclization during synthesis[1].
As a highly functionalized analogue of acetaminophen, CAS 23184-60-3 serves as an ideal starting material for developing next-generation analgesics or targeted prodrugs. The free primary amine provides an orthogonal attachment point for polymer-drug conjugates or solubility-enhancing moieties, bypassing the regioselectivity issues of modifying paracetamol directly [2].
The compound's enhanced oxidative stability compared to unprotected diamines makes it a superior monomer for synthesizing redox-active polyamides or polyimides. The pre-installed acetamido group prevents premature cross-linking or oxidation during polymerization, ensuring reproducible molecular weights and material properties [3].